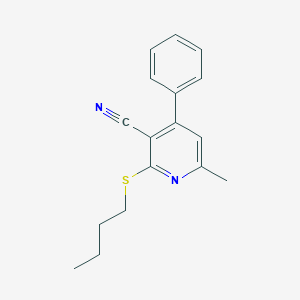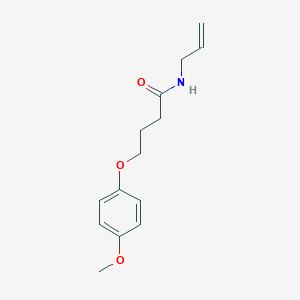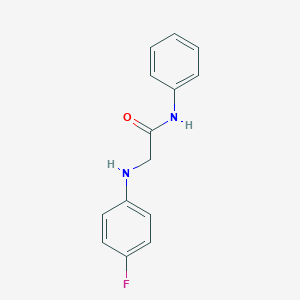
2-Methyl-1,3,5-tris(methylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3,5-tris(methylsulfanyl)benzene, also known as Mesitylene trithiol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless to pale yellow liquid with a strong odor and is soluble in organic solvents such as alcohol and ether. Mesitylene trithiol has been widely used in various fields, including organic synthesis, material science, and biomedical research.
作用機序
The mechanism of action of 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol is not fully understood. However, it is believed that its thiol groups can form strong covalent bonds with metal ions, leading to the formation of metal-thiol complexes. These complexes have been shown to exhibit unique properties that make them useful in various applications.
Biochemical and Physiological Effects:
This compound trithiol has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have antimicrobial properties, making it useful in the development of new antibiotics. However, further research is needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One of the advantages of using 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol in laboratory experiments is its high reactivity, which allows it to react with a wide range of compounds. However, its strong odor and potential toxicity can make it difficult to handle in large quantities. Additionally, its high cost can be a limiting factor for some research groups.
将来の方向性
There are several future directions for research on 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol. One potential area of research is the development of new materials based on its unique properties. Another area of research is the investigation of its potential applications in biomedical research, such as the development of new drugs or therapies. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.
合成法
The synthesis of 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol can be achieved through several methods. One of the commonly used methods is the reaction of mesitylene with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of mesitylene with thionyl chloride followed by the reduction of the resulting mesitylene trichloride with hydrogen sulfide.
科学的研究の応用
2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it is used as a reagent for the preparation of thioethers, thioesters, and other thiol-containing compounds. It is also used as a ligand in coordination chemistry and as a stabilizer for free radicals in polymerization reactions.
In material science, this compound trithiol has been used as a building block for the preparation of self-assembled monolayers on gold surfaces. These monolayers have been shown to exhibit unique electronic and optical properties, making them useful in the development of electronic devices and sensors.
特性
分子式 |
C10H14S3 |
|---|---|
分子量 |
230.4 g/mol |
IUPAC名 |
2-methyl-1,3,5-tris(methylsulfanyl)benzene |
InChI |
InChI=1S/C10H14S3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 |
InChIキー |
RUUDMWXVKJLEIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1SC)SC)SC |
正規SMILES |
CC1=C(C=C(C=C1SC)SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


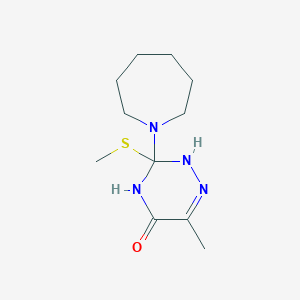
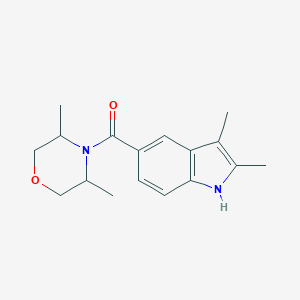
![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
